molecular formula C7H6BrClN2O2 B13133054 Ethyl 3-bromo-6-chloro-2-pyrazinecarboxylate

Ethyl 3-bromo-6-chloro-2-pyrazinecarboxylate

Cat. No.: B13133054
M. Wt: 265.49 g/mol
InChI Key: MIGMBBZQXVJAFM-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-6-chloropyrazine-2-carboxylate is a heterocyclic compound that contains both bromine and chlorine atoms attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-6-chloropyrazine-2-carboxylate typically involves the bromination and chlorination of pyrazine derivatives. One common method involves the reaction of 3-bromo-6-chloropyrazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere at room temperature to yield the desired product.

Industrial Production Methods

Industrial production of Ethyl 3-bromo-6-chloropyrazine-2-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-6-chloropyrazine-2-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyrazine N-oxides or reduction to form pyrazine derivatives with different oxidation states.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide, potassium tert-butoxide, and various amines are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura reactions.

Major Products Formed

The major products formed from these reactions include substituted pyrazine derivatives, pyrazine N-oxides, and various coupled products depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-bromo-6-chloropyrazine-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-6-chloropyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-bromo-6-chloropyridine-2-carboxylate: Similar in structure but contains a pyridine ring instead of a pyrazine ring.

    Ethyl 3-chloropyrazine-2-carboxylate: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    Ethyl 3-bromo-6-fluoropyrazine-2-carboxylate: Contains a fluorine atom instead of chlorine, which can alter its reactivity and biological activity.

Uniqueness

Ethyl 3-bromo-6-chloropyrazine-2-carboxylate is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns and potential for diverse chemical transformations. Its pyrazine ring also offers unique electronic properties compared to similar compounds with different heterocyclic rings.

Properties

Molecular Formula

C7H6BrClN2O2

Molecular Weight

265.49 g/mol

IUPAC Name

ethyl 3-bromo-6-chloropyrazine-2-carboxylate

InChI

InChI=1S/C7H6BrClN2O2/c1-2-13-7(12)5-6(8)10-3-4(9)11-5/h3H,2H2,1H3

InChI Key

MIGMBBZQXVJAFM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=CN=C1Br)Cl

Origin of Product

United States

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